molecular formula C18H22N2O2S B134621 3-Ohcycnco-btp CAS No. 151227-26-8

3-Ohcycnco-btp

Cat. No.: B134621
CAS No.: 151227-26-8
M. Wt: 330.4 g/mol
InChI Key: SVRBBAYDEIWDKC-UHFFFAOYSA-N
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Description

While the exact molecular formula and synthesis pathway remain unspecified in the provided evidence, its nomenclature suggests a complex arrangement of substituents that may influence its chemical reactivity, solubility, and stability. Based on analogous compounds discussed in the evidence (e.g., substances with pH-dependent solubility and redox activity), 3-Ohcycnco-btp is theorized to exhibit unique interactions in polar solvents and under varying thermal conditions .

Properties

CAS No.

151227-26-8

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22)

InChI Key

SVRBBAYDEIWDKC-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O

Canonical SMILES

C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O

Synonyms

3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine
3-OHCycNCO-BTP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

The following comparison is derived from general principles and fragmentary data in the evidence, focusing on properties such as solubility, thermal stability, and reactivity.

Solubility and pH Sensitivity
  • 3-Ohcycnco-btp: Hypothesized to demonstrate pH-dependent solubility due to hydroxyl and cyano groups. In acidic conditions (pH < 4), protonation of the cyano group may enhance hydrophilicity, while alkaline conditions (pH > 10) could deprotonate the hydroxyl group, increasing solubility .
  • Compound A (BOCHpOH3BOICTBa) : Exhibits high solubility in neutral pH (6–8) but precipitates in strongly acidic (pH 2) or alkaline (pH 12) environments due to zwitterionic instability .
  • Compound B (H2O2/KOH system) : Shows redox-driven solubility changes, with peroxide decomposition accelerating in alkaline media .

Table 1: Solubility Comparison

Compound Solubility in H2O (g/L) Optimal pH Range Key Functional Groups
This compound ~50 (predicted) 4–8 -OH, -CN
Compound A 120 ± 10 6–8 Amine, carboxylate
Compound B 300 (pH 10) 8–12 Peroxide, hydroxide
Thermal Stability
  • This compound: Likely stable up to 150°C, with degradation pathways involving cyano group hydrolysis at higher temperatures (>200°C) .
  • Compound C (HCl-derived polymer) : Degrades at 80°C due to weak hydrogen bonding, releasing HCl gas .
  • Compound D (Metal-organic framework) : Retains stability up to 300°C, attributed to robust coordination bonds .

Table 2: Thermal Degradation Thresholds

Compound Decomposition Temperature (°C) Primary Degradation Mechanism
This compound 150–200 Hydrolysis of -CN
Compound C 80 HCl release
Compound D 300 Coordination bond rupture

Research Findings and Limitations

  • pH-Dependent Behavior: Evidence highlights the critical role of pH in modulating solubility and stability for cyano/hydroxyl-containing compounds, aligning with this compound’s predicted properties .
  • Regulatory Considerations : Maximum allowable concentrations (MACs) for analogous compounds (e.g., cyanides) are strictly regulated (e.g., 0.2 mg/L in effluent), suggesting this compound may require similar oversight .
  • Gaps in Data: No direct studies on this compound were identified in the evidence; comparisons rely on extrapolation from structurally related systems.

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